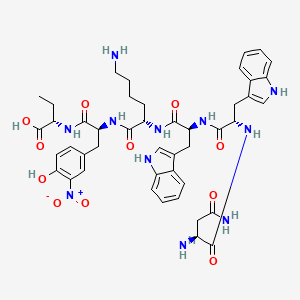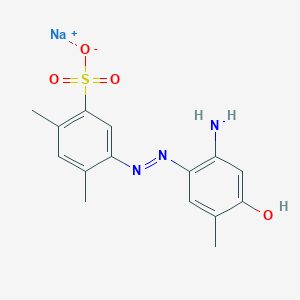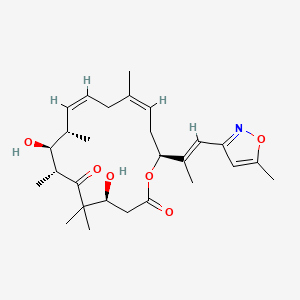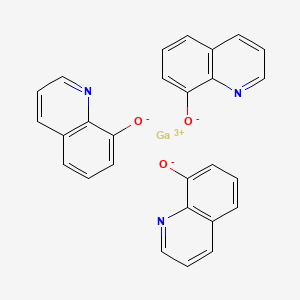
Urolinin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urolinin is a linear peptidic Urotensin-II Receptor Agonist. This compound shows low nanomolar potency as well as improved metabolic stability. This compound is a hexameric UIIR agonist with an EC50 of 4.75 nM and a metabolic stability of 1319 min, 6.3-fold higher than wild-type U-II. The U-II system exhibits a remarkable potential for the development of novel therapeutic strategies, especially those related to the treatment of cardiovascular diseases.
Applications De Recherche Scientifique
Metabolism and Bioactivity
Urolithins, metabolites from the gut microbiota, have been studied for their varied biological activities. Derived from polyphenols ellagitannins and ellagic acid, found in foods like pomegranates and walnuts, urolithins show promise in contributing to health benefits. Recent advances in understanding the microorganisms involved in urolithin production and the characterization of the gut microbiota associated with urolithin metabolism have been significant. Urolithins have been detected in various human fluids and tissues and hold relevance in human health (García-Villalba et al., 2022).
Role in Health and Disease
Urolithins have shown potential in impacting human health positively, especially due to their absorption being better than their precursors. The role of urolithins in human health, particularly their interindividual variability in production (metabotypes), and their relationship with health status and dysbiosis have been critically reviewed. The potential mechanisms of action of urolithins and their physiological significance are also areas of ongoing research (Tomás-Barberán et al., 2017).
Biological Activities and Therapeutic Potential
Urolithins demonstrate various biological activities, including cardiovascular protection, anti-inflammatory activity, anticancer properties, antidiabetic activity, and antiaging properties. They are involved in several cellular mechanisms and have shown benefits in the treatment of diseases like Alzheimer's disease, type 2 diabetes mellitus, liver disease, cardiovascular disease, and various cancers. Urolithin A, in particular, has shown antiaging activity by activating mitophagy and mitochondrial biogenesis (Hasheminezhad et al., 2021).
Mitochondrial and Muscle Function
Urolithin A has been identified as a natural compound that induces mitophagy both in vitro and in vivo. It has shown promising results in prolonging normal activity during aging, including mobility and maintaining mitochondrial respiratory capacity. These findings highlight the health benefits of urolithin A and its potential application in improving mitochondrial and muscle function (Ryu et al., 2016).
Safety and Clinical Trials
Clinical trials have demonstrated that urolithin A is safe for human consumption and has a favorable safety profile. It has been bioavailable in plasma at all tested doses, and treatment with urolithin A modulated plasma acylcarnitines and skeletal muscle mitochondrial gene expression in elderly individuals. This suggests that regular oral consumption of urolithin A induces a molecular signature of improved mitochondrial and cellular health in humans (Andreux et al., 2019).
Propriétés
Formule moléculaire |
C45H55N11O11 |
|---|---|
Poids moléculaire |
926.001 |
Apparence |
Solid powder |
Synonymes |
Urolinin; nWWK-Tyr(3-NO2)-Abu.; (2S,5S,8S,11S,14S,17R)-11,14-bis((1H-indol-3-yl)methyl)-17,19-diamino-8-(4-aminobutyl)-2-ethyl-5-(4-hydroxy-3-nitrobenzyl)-4,7,10,13,16,19-hexaoxo-3,6,9,12,15-pentaazanonadecanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






